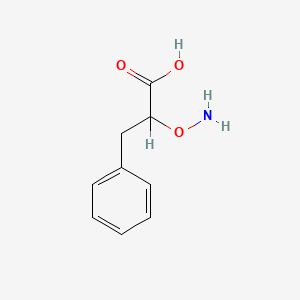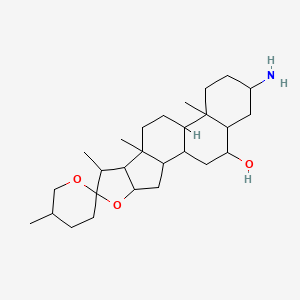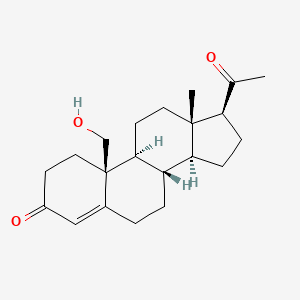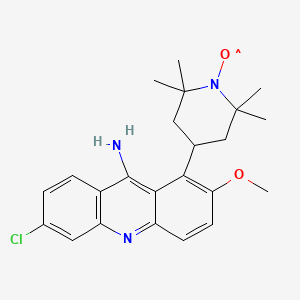
Bis(benzyloxy)methane
Übersicht
Beschreibung
Bis(benzyloxy)methane, also known as preventol-D2, belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene . Bis(benzyloxy)methane is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
The synthesis of Bis(benzyloxy)methane and its derivatives has been explored in various studies . One approach involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .Molecular Structure Analysis
Bis(benzyloxy)methane has a molecular formula of C15H16O2 . Its InChI is InChI=1S/C15H16O2/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15/h1-10H,11-13H2 and its SMILES structure is C1=CC=C(C=C1)COCOCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
Bis(benzyloxy)methane has a net charge of 0, an average mass of 228.287, and a mono-isotopic mass of 228.11503 .Wissenschaftliche Forschungsanwendungen
Catalytic Reduction Applications
- Catalytic Reduction of Nitrobenzene to Aniline: Bis(benzyloxy)methane derivatives, specifically bis(2-benzoxazolyl)methane (HBBOM), have been utilized in the catalytic reduction of nitrobenzene to aniline. The study highlights the effectiveness of bis(azaheteroaryl)methane type ligands in this process, with notable improvement in conversions and selectivities when using dimethylated derivatives (Ragaini et al., 1995).
Synthesis and Antimicrobial Activities
- Synthesis of Bis(Indolyl)Methanes: Bis(benzyloxy)methane has been used in synthesizing bis(indolyl)methanes, employing benzylsulfamic acid as a catalyst. These synthesized compounds were evaluated for their antimicrobial activities, indicating potential applications in the pharmaceutical field (Soltani et al., 2020).
Methane Activation and Functionalization
- Methane Activation for Synthesis: Innovative methods for the synthesis of bis(indolyl)methanes have been developed using oxidative coupling of benzylamines and indoles in the presence of iron catalysts, showcasing the versatility and cost-effectiveness of this approach (Gopalaiah et al., 2015).
Polymerization and Material Science
- Thermal Polymerization of Benzoxazine Monomers: Bis(benzyloxy)methane derivatives have been employed in synthesizing different benzoxazine monomers, which were characterized and studied for their thermal polymerization. This research contributes to material science, especially in understanding the polymerization process and properties of resulting resins (Gârea et al., 2007).
Luminescence Sensing and Environmental Applications
- Metal-Organic Frameworks and Sensing: Thiophene-based metal-organic frameworks involving bis(benzyloxy)methane derivatives exhibit luminescent sensory capabilities. These frameworks can detect environmental contaminants like Hg(II) and Cu(II), indicating potential use in environmental monitoring and contamination detection (Zhao et al., 2017).
Biomimetic Hydroxylation Catalysis
- Biomimetic Hydroxylation in Phenols: Bis(pyrazolyl)methane ligands, derived from bis(benzyloxy)methane, have shown remarkable activity in biomimetic hydroxylation catalysis. This application is significant in biochemical research, particularly in understanding enzyme activities and designing model systems for enzymatic reactions (Wilfer et al., 2015).
Zukünftige Richtungen
The future directions for research on Bis(benzyloxy)methane could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its classification as a benzene and substituted derivative, it may also be of interest to investigate its potential biological activities .
Eigenschaften
IUPAC Name |
phenylmethoxymethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTHGPXQXLMSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181905 | |
| Record name | Preventol D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(benzyloxy)methane | |
CAS RN |
2749-70-4 | |
| Record name | Preventol D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preventol D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde dibenzyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



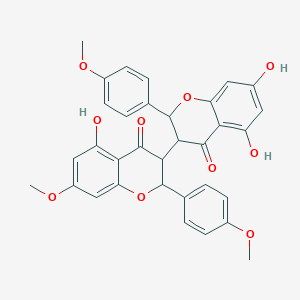
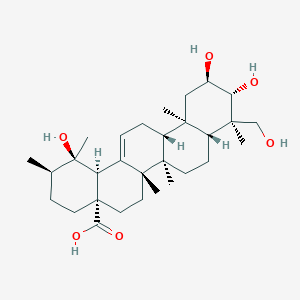
![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)
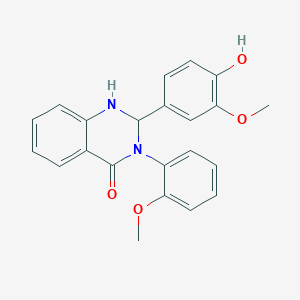
![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
